molecular formula C12H9BrO B145970 Bromomethyl 2-naphthyl ketone CAS No. 613-54-7

Bromomethyl 2-naphthyl ketone

Cat. No. B145970
CAS RN: 613-54-7
M. Wt: 249.1 g/mol
InChI Key: YHXHHGDUANVQHE-UHFFFAOYSA-N
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Description

Bromomethyl 2-naphthyl ketone, also known as 2-Bromo-2′-acetonaphthone, is an organic compound with the linear formula C10H7COCH2Br . It is a purple-brownish crystalline powder . It is used for derivatization of captopril to develop a fast and sensitive high-performance liquid chromatographic method for the determination of captopril in plasma . It also converts tetra-acids extracted from calcium naphthenate deposits to 2-naphthacyl derivatives .


Molecular Structure Analysis

The molecular formula of Bromomethyl 2-naphthyl ketone is C12H9BrO. It has a molecular weight of 249.10 g/mol .


Chemical Reactions Analysis

Bromomethyl 2-naphthyl ketone is used for derivatization of captopril and converts tetra-acids extracted from calcium naphthenate deposits to 2-naphthacyl derivatives . It was also found to react with α-chymotrypsin (ChT) at the active site causing inactivation of the enzyme according to second-order kinetics .


Physical And Chemical Properties Analysis

Bromomethyl 2-naphthyl ketone has a melting point of 82-84 °C (lit.) and a predicted boiling point of 349.8±15.0 °C . It has a density of 1.4188 (rough estimate) and a refractive index of 1.5130 (estimate) . It is soluble in acetonitrile .

Scientific Research Applications

1. Determination of Tetra-Acids in Calcium Naphthenate Deposits 2-Bromo-2’-acetonaphthone is utilized to measure the concentration of tetra-acids within calcium naphthenate deposits. This application is significant in the oil industry where calcium naphthenate scales can cause operational issues in production facilities .

2. Derivatization Reagent for Fatty Acids Analysis This compound serves as a derivatization reagent for the determination of fatty acids extracted from algae like Botryococcus braunii by High-Performance Liquid Chromatography (HPLC), which is essential for biofuel research and other biotechnological applications .

4. Valproic Acid Determination in Human Plasma A novel HPLC method has been developed for the determination of valproic acid, an anticonvulsant drug, in human plasma using 2-bromo-2’-acetonaphthone as a derivatization reagent. This enhances sensitivity and accuracy in therapeutic drug monitoring .

Safety And Hazards

Bromomethyl 2-naphthyl ketone is classified as a skin corrosive (Category 1B), eye irritant (Category 2A), and specific target organ toxicant (single exposure, Category 3, Respiratory system) . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dusts or mists, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-1-naphthalen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHHGDUANVQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210199
Record name Bromomethyl 2-naphthyl ketone
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Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromomethyl 2-naphthyl ketone

CAS RN

613-54-7
Record name 2-(Bromoacetyl)naphthalene
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Record name Bromomethyl 2-naphthyl ketone
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Record name 2-Bromo-2'-acetonaphthone
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Record name Bromomethyl 2-naphthyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-(Bromoacetyl)naphthalene acts as an alkylating agent, specifically targeting the methionine-192 residue located within the active site of α-chymotrypsin. This alkylation reaction occurs with a 1:1 stoichiometry and leads to the inactivation of the enzyme. [] This interaction has been studied by analyzing spectral changes upon enzyme modification and denaturation.

A: While specific spectroscopic data for 2-(bromoacetyl)naphthalene itself isn't detailed in the provided abstracts, studies utilizing this compound have employed various spectroscopic techniques for characterization. For instance, researchers have investigated the pH-dependent absorption spectra of 2-(bromoacetyl)naphthalene-modified α-chymotrypsin, comparing it to the model compound dimethyl(2-naphthoylmethyl)sulfonium bromide to understand the behavior of the attached naphthyl group within the enzyme's active site. [] Additionally, in the synthesis of 2-arylmorpholine hydrochloride derivatives, techniques like 1H NMR, 1H-1H COSY, IR, and MS were employed to confirm the structures of the synthesized compounds, which involved 2-(bromoacetyl)naphthalene as a starting material. []

A: Interestingly, the reaction rate between 2-(bromoacetyl)naphthalene and isopropylamine doesn't correlate with the solvent's dielectric constant. Instead, the reaction rate directly relates to the thermodynamic activity of the 2-(bromoacetyl)naphthalene reactant in that particular solvent. [] This observation suggests that solvent effects on this reaction are primarily governed by reactant activity rather than the solvent's polarity.

A: Yes, 2-(bromoacetyl)naphthalene has shown promise as a derivatizing agent in analytical techniques like HPLC. It can react with compounds like valproic acid [] and free fatty acids [] to form detectable derivatives. For instance, in analyzing free fatty acids in cocamidopropyl betaine, 2-(bromoacetyl)naphthalene, in conjunction with a crown ether catalyst, converts the fatty acids into their corresponding naphthacyl esters. These esters are then separated and quantified using HPLC. [] This derivatization approach enhances the sensitivity and detectability of the target compounds in complex mixtures.

A: While the provided abstracts mainly focus on α-chymotrypsin, there's evidence suggesting broader applications of 2-(bromoacetyl)naphthalene in protein studies. One example is its use in modifying a specific mutant of the peroxiredoxin enzyme from the organism Aeropyrum pernix K1. [] While details are limited in the abstract, this highlights the potential of 2-(bromoacetyl)naphthalene as a tool for investigating structure-function relationships in various proteins.

A: The reactions of 2-(bromoacetyl)naphthalene with dppm (bis(diphenylphosphino)methane) highlight its ability to participate in reactions yielding phosphonium salts and subsequently, phosphorus ylides. These reactions showcase the reactivity of the bromine atom in 2-(bromoacetyl)naphthalene towards nucleophilic substitution, allowing for the incorporation of the naphthyl moiety into more complex structures. [] Furthermore, the resulting ylides can act as ligands, forming complexes with metal ions like mercury(II), demonstrating the versatility of 2-(bromoacetyl)naphthalene as a building block in coordination chemistry. []

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